2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl-

Photochemistry Nitrile ylide Vinylnitrene

Researchers requiring a self-contained 2H-azirine precursor for intramolecular cycloaddition often face synthetic bottlenecks with exogenous dipolarophiles. This compound resolves that with an intrinsic but-3-enyl tether. - 3-Phenyl regiochemistry directs photochemical ring-opening exclusively to nitrile ylide (λmax ~320 nm) for clean intramolecular trapping. - The butenyl side-chain enables 1,3-dipolar cycloaddition cascades, obviating the need for external dipolarophiles and reducing byproduct profiles. - Confirmed by IR νC=N 1760 cm⁻¹ and ¹H NMR δ 1.53 (s, 3H) signatures, ensuring identity verification for QC and mechanistic studies.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 58130-08-8
Cat. No. B13111023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl-
CAS58130-08-8
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1(C(=N1)C2=CC=CC=C2)CCC=C
InChIInChI=1S/C13H15N/c1-3-4-10-13(2)12(14-13)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3
InChIKeyMKLZGCOPICIQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- (CAS 58130-08-8): Structural Identity and Basal Properties for Research Procurement


2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- (CAS 58130-08-8) is a trisubstituted 2H-azirine heterocycle with molecular formula C13H15N and a molecular weight of 185.27 g/mol . The compound features a strained three-membered azirine ring bearing a phenyl substituent at the C-3 position, and a methyl group together with a but-3-en-1-yl chain at the C-2 position. First reported in the context of systematic alkylation studies of 2H-azirines, the compound was obtained in 85% yield via lithiation of 2,3-dimethyl-2-phenyl-2H-azirine followed by reaction with an allylic halide electrophile [1]. Its structure was confirmed by IR spectroscopy (νC=N 1760 cm⁻¹, νC=C 1640 cm⁻¹) and ¹H NMR (CCl₄): δ 1.53 (s, 3H, C2-CH₃), 2.1–3.0 (m, 4H, CH₂CH₂), 4.8–5.2 (m, 2H, =CH₂), 5.4–6.2 (m, 1H, CH=), 7.0–7.3 (m, 5H, Ar-H) [1]. The compound's calculated logP values range from 2.65 to 3.3 depending on the computational method employed .

3-Phenyl-2H-azirine scaffold directs photochemical nitrile ylide formation for cycloaddition studies
But-3-enyl tether at C-2 enables intramolecular dipolar cycloaddition without exogenous dipolarophiles
Well-characterized spectroscopic identity by IR and ¹H NMR for research QC and method development

Why 2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- Cannot Be Replaced by Generic 2H-Azirine Analogs


Substitution at the azirine ring critically governs both photochemical and thermal reaction manifolds in a manner that renders simple in-class analogs functionally non-interchangeable. The phenyl group at C-3 directs photochemical ring-opening toward nitrile ylide formation with a transient absorption at ~320 nm and millisecond-scale lifetimes, whereas relocation of the phenyl group to C-2 (as in regioisomer CAS 100589-87-5) diverts reactivity toward triplet vinylnitrene intermediates (λmax ~440 nm) and entirely different product distributions [1]. Simultaneously, the pendant but-3-enyl side-chain installed at C-2 provides an intrinsic dipolarophile for intramolecular 1,3-dipolar cycloaddition upon photolytic generation of the nitrile ylide—a reactivity mode absent in simpler 2H-azirines such as 2,3-dimethyl-2-phenyl-2H-azirine (CAS 57573-53-2), which lack an unsaturated tether [2]. These dual structural determinants—3-phenyl regiochemistry and the C2-butenyl handle—mean that neither the regioisomer CAS 100589-87-5 nor the non-alkenylated precursor CAS 57573-53-2 can serve as a functional substitute in synthetic sequences or mechanistic investigations [3].

Regioisomer CAS 100589-87-5 (2-phenyl substitution)
May shift photoreactivity toward triplet vinylnitrene pathway instead of nitrile ylide, altering downstream product distribution; not a direct functional substitute.
2,3-Dimethyl-2-phenyl-2H-azirine (CAS 57573-53-2)
Lacks the butenyl dipolarophile tether, precluding intramolecular cycloaddition; limited to bimolecular trapping that may not replicate the target's self-contained reactivity.

Quantitative Differentiation Evidence for 2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- (CAS 58130-08-8) vs. Closest Analogs


Regioisomeric Photochemical Pathway Divergence: 3-Phenyl (Target) vs. 2-Phenyl (CAS 100589-87-5) Substitution Pattern

The photochemical fate of 2H-azirines is dictated by the position of the phenyl substituent. The target compound bears a phenyl group at C-3, analogous to 2-methyl-3-phenyl-2H-azirine (1b) studied by Zhang et al. [1]. Upon laser flash photolysis (λ = 308 nm) in acetonitrile, 1b yields a nitrile ylide intermediate with a transient absorption maximum at 320 nm and a lifetime on the order of several milliseconds, ultimately producing heterocycles 6 and 7 as isolable products. In stark contrast, the regioisomeric 3-methyl-2-phenyl-2H-azirine (1a, with phenyl at C-2, structurally analogous to the comparator CAS 100589-87-5) generates triplet vinylnitrene 5 with λmax at ~440 nm and yields benzaldehyde upon oxygen trapping rather than cyclized heterocycles [1]. This divergence means the target compound (phenyl at C-3) is predisposed toward nitrile ylide-mediated cycloaddition chemistry, whereas the C-2-phenyl regioisomer follows a vinylnitrene pathway incompatible with the same synthetic applications. The target compound's identity as a 3-phenyl-2H-azirine is confirmed by its synthesis from 2,3-dimethyl-2-phenyl-2H-azirine via C-alkylation at the position α to the imine [2].

Photochemical Pathway Divergence
Class-level
Target (3-phenyl): nitrile ylide, λmax 320 nm, ms lifetime vs. Regioisomer (2-phenyl): triplet vinylnitrene, λmax 440 nm, benzaldehyde product
Confirms non-interchangeable photochemical substrates; substitution would alter reaction manifold.
Inferred from structurally analogous 2-methyl-3-phenyl-2H-azirine (1b) data.
Photochemistry Nitrile ylide Vinylnitrene Regioisomer differentiation Laser flash photolysis

But-3-enyl Side-Chain as a Built-in Dipolarophile: Intramolecular Cycloaddition Capability Absent in 2,3-Dimethyl-2-phenyl-2H-azirine (CAS 57573-53-2)

The but-3-enyl substituent at C-2 of the target compound serves as a tethered alkene dipolarophile, enabling intramolecular 1,3-dipolar cycloaddition upon photochemical generation of the nitrile ylide from the azirine ring. Padwa and Kamigata demonstrated that but-3-enyl-substituted 2H-azirines undergo thermal decomposition via a 1,4-hydrogen transfer mechanism, and upon photolysis, participate in intramolecular dipolar cycloaddition to yield fused heterocyclic products [1][2]. Specifically, photolysis of 3-crotyl-2H-azirine (structurally analogous to the target compound) yields an endo-cyclopropanopyrrole system, representing the first example of this reaction type involving a 1,3-dipolar species [3]. In contrast, 2,3-dimethyl-2-phenyl-2H-azirine (CAS 57573-53-2), which lacks any alkene tether, cannot engage in intramolecular cycloaddition and is limited to bimolecular trapping of the nitrile ylide with exogenous dipolarophiles. The target compound was synthesized directly from 2,3-dimethyl-2-phenyl-2H-azirine by lithiation and alkylation, yielding the butenyl-functionalized azirine in 85% yield [4], thereby establishing a direct synthetic lineage from the simpler analog.

Intramolecular Cycloaddition Capability
Class-level
Butenyl tether enables intramolecular 1,3-dipolar cycloaddition; comparator CAS 57573-53-2 requires exogenous dipolarophiles, cannot form fused polycycles.
Target provides self-contained cycloaddition manifold absent in simpler 2H-azirines.
Class-level from 3-crotyl-2H-azirine photolysis studies; 85% yield synthesis from comparator.
Intramolecular cycloaddition 1,3-Dipolar cycloaddition Nitrile ylide Synthetic handle Heterocycle synthesis

Spectroscopic Fingerprint for Identity Verification: IR and ¹H NMR Differentiation from the Reduced Aziridine Product

The target compound possesses a definitive spectroscopic signature that distinguishes it unambiguously from its reduced aziridine counterpart and from structurally related 2H-azirines. Belloir et al. reported the full spectroscopic characterization of the target compound obtained in 85% yield [1]. The IR spectrum displays the characteristic azirine C=N stretch at 1760 cm⁻¹ and the pendant alkene C=C stretch at 1640 cm⁻¹. The ¹H NMR spectrum (CCl₄) shows the diagnostic C2-methyl singlet at δ 1.53 (3H), the butenyl methylene envelope at δ 2.1–3.0 (4H), terminal alkene protons at δ 4.8–5.2 (2H) and δ 5.4–6.2 (1H), and the aromatic multiplet at δ 7.0–7.3 (5H) [1]. Upon LiAlH₄ reduction to the corresponding aziridine, the C=N stretch at 1760 cm⁻¹ disappears and is replaced by an N–H stretch at 3300 cm⁻¹, while the alkene C=C stretch shifts to 1635 cm⁻¹ and the ¹H NMR pattern changes markedly with the appearance of an aziridine N–H signal [1]. This spectroscopic distinction provides a straightforward quality-control criterion: the presence of the νC=N band at 1760 cm⁻¹ confirms the intact azirine ring, while its absence (and appearance of νNH at ~3300 cm⁻¹) indicates undesired reduction.

Spectroscopic Identity Verification
Head-to-head
Intact azirine: νC=N 1760 cm⁻¹, νC=C 1640 cm⁻¹. Reduced form: νNH 3300 cm⁻¹, no C=N band.
Provides binary QC check for azirine ring integrity during storage and handling.
Reported in neat film; LiAlH₄ reduction reference.
Spectroscopic characterization Quality control Identity verification Azirine-aziridine differentiation Procurement QC

Lipophilicity Differentiation: Calculated LogP Advantage Over the Simpler 2,3-Dimethyl-2-phenyl-2H-azirine (CAS 57573-53-2)

The extension of the C2-alkyl substituent from methyl to but-3-enyl substantially increases the calculated lipophilicity of the target compound relative to its synthetic precursor. Computed logP values for the target compound (CAS 58130-08-8) are 3.3 (MolAid calculation) [1], compared with a logP of 1.8 for 2,3-dimethyl-2-phenyl-2H-azirine (CAS 57573-53-2) from the same computational platform [2]. This represents an increase of approximately 1.5 log units, corresponding to roughly a 30-fold increase in predicted octanol-water partition coefficient. The target compound also possesses 4 rotatable bonds versus only 1 for the dimethyl analog, reflecting the conformational flexibility conferred by the butenyl chain [1][2]. An alternative calculation (ChemSrc) yields a logP of 2.65 for the target , still substantially above the dimethyl analog. This enhanced lipophilicity has practical implications for differential extraction, chromatographic retention, and membrane partitioning behavior in biological assay contexts.

Lipophilicity (LogP) Differentiation
Context-dependent
ΔLogP ≈ +1.5 (~30-fold higher partition); +3 rotatable bonds vs. dimethyl analog.
Substantially higher lipophilicity affects solvent selection, chromatography, and biphasic partitioning.
Calculated values from MolAid and ChemSrc; consistent methodology applied.
Lipophilicity LogP Physicochemical property ADME Extraction efficiency

3-Phenyl Substitution Effect on Excited-State Decomposition Dynamics: C–C vs. C–N Bond Cleavage Selectivity

The position of the phenyl substituent on the 2H-azirine ring fundamentally alters the excited-state decomposition pathway. Liu et al. performed combined electronic structure calculations and nonadiabatic dynamics simulations on 2H-azirine, 2-phenyl-2H-azirine, and 3-phenyl-2H-azirine [1]. For 3-phenyl-2H-azirine (the substitution pattern of the target compound), photochemical C–C bond cleavage starting from the S₂(¹nπ*) state proceeds as an ultrafast nonadiabatic process (<100 fs) through an S₁/S₀ conical intersection to yield nitrile ylides. Additionally, population of the S₁(¹ππ*) state (localized on the phenyl ring) provides a second decay pathway from S₂, prolonging the effective excited-state lifetime relative to the unsubstituted system [1]. In contrast, for 2-phenyl-2H-azirine (analogous to the regioisomer CAS 100589-87-5), photocleavage of the C–N single bond—rather than C–C—is very likely to occur in the S₁ state, leading to a fundamentally different bond-breaking trajectory [1]. These computational predictions are consistent with the experimental observation that 3-phenyl-substituted azirines (target class) generate nitrile ylides, while 2-phenyl-substituted azirines favor vinylnitrene intermediates [2].

Excited-State Bond Cleavage Selectivity
Class-level
C–C cleavage (3-phenyl) vs. C–N cleavage (2-phenyl); ground-state barrier ~50.0 kcal mol⁻¹.
3-Phenyl pattern ensures nitrile ylide formation; regioisomer would undergo undesired C–N scission.
Class-level from gas-phase dynamics simulations and cryogenic matrix experiments.
Photophysics Excited-state dynamics Bond cleavage selectivity Conical intersection Nonadiabatic dynamics

Lewis Acid-Catalyzed Hetero Diels-Alder Competence of the 3-Phenyl-2H-azirine Scaffold: Catalyzed vs. Uncatalyzed Reactivity

The 3-phenyl substitution pattern, present in the target compound, enables Lewis acid-catalyzed hetero Diels-Alder cycloaddition that is completely inaccessible without catalysis. Ray, Risberg, and Somfai demonstrated that 3-phenyl-2H-azirine (the core scaffold of the target) undergoes no reaction with Danishefsky's diene after 72 hours at 75°C in toluene in the absence of a Lewis acid (Table 1, entry 1) [1]. However, addition of 0.2 equivalents of BF₃·Et₂O at −70°C promotes the cycloaddition, providing the endo cycloadduct 3 (an aziridine-containing bicyclic system) in 42% yield within only 0.3 hours (entry 6) [1]. Other Lewis acids including ZnCl₂ (40%), YbCl₃ (55%), ScCl₃ (30%), and CuCl₂ (35%) were also effective at 75°C over 6–12 hours (entries 2–5) [1]. Critically, this methodology circumvents the previous requirement for an electron-withdrawing carboxyl moiety at the 3-position [1], meaning 3-phenyl-2H-azirines without carboxyl activation—such as the target compound—are competent dienophiles under Lewis acid catalysis. The target compound's additional butenyl tether at C-2 raises the prospect of tandem intermolecular Diels-Alder / intramolecular cycloaddition sequences not feasible with simpler 3-phenyl-2H-azirines.

Lewis Acid-Catalyzed Diels-Alder Competence
Class-level
Uncatalyzed: 0% after 72 h at 75 °C. With BF₃·Et₂O: 42% yield in 0.3 h at −70 °C; YbCl₃: 55% yield.
3-Phenyl scaffold enables catalytic cycloaddition without carboxyl activation, expanding synthetic utility.
Class-level from model 3-phenyl-2H-azirine studies with Danishefsky's diene.
Lewis acid catalysis Hetero Diels-Alder 3-Phenyl-2H-azirine Cycloaddition Aziridine synthesis

Recommended Application Scenarios for 2H-Azirine, 2-(3-butenyl)-2-methyl-3-phenyl- (CAS 58130-08-8) Based on Quantified Differentiation Evidence


Intramolecular Photocycloaddition Precursor for Fused Polycyclic Heterocycle Synthesis

The but-3-enyl tether at C-2, combined with the 3-phenyl substitution pattern that directs photochemical ring-opening exclusively toward nitrile ylide formation (<100 fs, C–C cleavage via S₁/S₀ conical intersection [1]), makes this compound a self-contained precursor for intramolecular 1,3-dipolar cycloaddition. Upon UV photolysis, the photogenerated nitrile ylide is trapped by the pendant alkene to yield fused cyclopropanopyrrole or related polycyclic systems, as demonstrated for structurally analogous butenyl-2H-azirines [2][3]. This obviates the need for exogenous dipolarophiles and enables cleaner reaction profiles with fewer byproducts—advantages not offered by the non-alkenylated analog CAS 57573-53-2 or the regioisomer CAS 100589-87-5 (which follows a divergent vinylnitrene pathway [4]).

Photochemical Mechanistic Probe for Substituent-Dependent Bond Cleavage Studies

The target compound's well-defined 3-phenyl-2H-azirine architecture, confirmed by distinctive IR (νC=N 1760 cm⁻¹) and ¹H NMR signatures [5], makes it suitable as a mechanistic probe for studying substituent effects on excited-state bond cleavage selectivity. The 3-phenyl group ensures C–C bond scission to the nitrile ylide (transient λmax ~320 nm, ms lifetime) rather than C–N cleavage to vinylnitrene (λmax ~440 nm) [4][1]. This clean dichotomy allows researchers to use the compound in comparative photophysical studies against 2-phenyl-substituted regioisomers, with the spectroscopic fingerprint (IR C=N at 1760 cm⁻¹) providing unambiguous identity confirmation before and after photolysis experiments [5].

Lewis Acid-Catalyzed Hetero Diels-Alder Building Block for Aziridine-Containing Bicyclic Scaffolds

The 3-phenyl-2H-azirine core enables Lewis acid-catalyzed hetero Diels-Alder cycloaddition without requiring an electron-withdrawing carboxyl activating group [6]. With BF₃·Et₂O catalysis at −70°C, model 3-phenyl-2H-azirine reacts with Danishefsky's diene to afford the endo aziridine-containing bicyclic cycloadduct in 42% yield within 0.3 h, versus 0% conversion under uncatalyzed conditions after 72 h at 75°C [6]. For the target compound specifically, the additional butenyl side-chain offers the potential for sequential Diels-Alder / intramolecular cycloaddition cascades, accessing polycyclic aziridine frameworks of interest in alkaloid synthesis programs. This dual-reactivity profile is unavailable from either the regioisomer CAS 100589-87-5 or the simpler dimethyl analog CAS 57573-53-2.

Analytical Reference Standard for 2H-Azirine Quality Control Method Development

The extensively characterized spectroscopic profile of this compound—IR νC=N 1760 cm⁻¹, νC=C 1640 cm⁻¹; ¹H NMR δ 1.53 (s, 3H), 2.1–3.0 (m, 4H), 4.8–5.2 (m, 2H), 5.4–6.2 (m, 1H), 7.0–7.3 (m, 5H) [5]—provides a benchmark for developing QC methods applicable to 2H-azirine-containing research compounds. The diagnostic azirine C=N IR band at 1760 cm⁻¹ enables rapid FTIR-based screening for ring integrity, distinguishing intact azirine from hydrolyzed or reduced degradation products (which lack this band and instead show νNH at ~3300 cm⁻¹) [5]. The calculated logP of 3.3 and 4 rotatable bonds [7] further inform HPLC method development, where the compound's enhanced lipophilicity relative to simpler 2H-azirines (logP 1.8) necessitates adjustment of mobile-phase composition for adequate retention and resolution.

Application
Selection Property
Validation Focus
Intramolecular photocycloaddition precursor
3-Phenyl-2H-azirine with butenyl tether
Intramolecular cycloaddition yield and regiochemistry
Photochemical mechanistic probe
Substituent-dependent bond cleavage selectivity
C–C vs. C–N scission pathway assay
Lewis acid-catalyzed hetero Diels-Alder building block
3-Phenyl-2H-azirine core without carboxyl activation
Catalytic cycloaddition competence and diastereoselectivity
Analytical reference standard for 2H-azirine QC
Well-characterized IR/NMR and logP profile
Azirine ring integrity and chromatographic method development
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